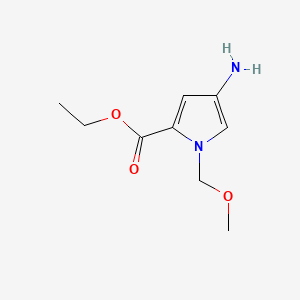
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines. This compound is characterized by a six-membered ring containing two nitrogen atoms and is substituted with acetyl and methyl groups. Hexahydropyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone can be achieved through various methods. One common approach involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol. This reaction yields substituted hexahydropyrimidines, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the hexahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted hexahydropyrimidines.
Applications De Recherche Scientifique
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropyrimidine Derivatives: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.
Piperidine Derivatives: Piperidines are six-membered nitrogen heterocycles with diverse biological activities.
Uniqueness: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
191990-63-3 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.229 |
Nom IUPAC |
1-(2,3-dimethyl-1,3-diazinan-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-9(3)5-4-6-10(7)8(2)11/h7H,4-6H2,1-3H3 |
Clé InChI |
ZPNHXOJJXFWQQH-UHFFFAOYSA-N |
SMILES |
CC1N(CCCN1C(=O)C)C |
Synonymes |
Pyrimidine, 1-acetylhexahydro-2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-erythro-Pentitol, 1,2,3-trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/new.no-structure.jpg)




